Guanidine, (6-aminohexyl)-
Overview
Description
Guanidine, (6-aminohexyl)-, is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound features a guanidine group attached to a six-carbon chain with an amino group at the terminal end. Guanidine derivatives are widely recognized for their versatility in various chemical and biological applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of guanidine derivatives often employs large-scale synthesis techniques, including catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Guanidine, (6-aminohexyl)-, undergoes various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
Guanidine, (6-aminohexyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, (6-aminohexyl)-, involves its ability to form hydrogen bonds and interact with biological molecules. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction with acetylcholine pathways makes it effective in modulating neuromuscular activity.
Comparison with Similar Compounds
Polyhexamethylene biguanide: Used as a preservative in cosmetics and has similar biocidal properties.
S-methylisothiourea: Another guanidylating agent used in the synthesis of guanidine derivatives.
Uniqueness: Guanidine, (6-aminohexyl)-, stands out due to its specific structural configuration, which allows for unique interactions with biological molecules and its versatility in various chemical reactions. Its ability to form stable hydrogen bonds and its high basicity make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-(6-aminohexyl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c8-5-3-1-2-4-6-11-7(9)10/h1-6,8H2,(H4,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMDZYUHFANML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438127 | |
Record name | Guanidine, (6-aminohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-24-6 | |
Record name | Guanidine, N-(6-aminohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, (6-aminohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANIDINE, N-(6-AMINOHEXYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD11Z8DHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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